
AR-C155858
Übersicht
Beschreibung
AR-C155858 ist ein potenter Inhibitor von Monocarboxylattransportern, insbesondere Monocarboxylattransporter 1 und Monocarboxylattransporter 2 . Diese Transporter sind am bidirektionalen, protonengekoppelten Transport von kurzkettigen Monocarboxylaten wie Milchsäure und Brenztraubensäure über die Plasmamembran von Säugetierzellen beteiligt . This compound hat ein erhebliches Potenzial gezeigt, diese Transporter zu hemmen, was es zu einer wertvollen Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung macht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktion unter bestimmten Bedingungen . Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und die Verwendung von Katalysatoren, beinhalten, um die Ausbeute und Reinheit zu verbessern .
Vorbereitungsmethoden
The synthesis of AR-C155858 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
AR-C155858 unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lösungsmittel wie Dimethylsulfoxid und Ethanol sowie Katalysatoren wie Palladium auf Kohlenstoff . Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
AR-C155858 has demonstrated significant anticancer activity across various cancer cell lines:
- Multiple Myeloma : In vitro studies have shown that this compound effectively inhibits the growth of multiple myeloma cells, indicating its potential as a therapeutic agent in hematological malignancies .
- Pancreatic Cancer : Research indicates that this compound can inhibit the proliferation of pancreatic ductal adenocarcinoma cells. However, in vivo studies using xenograft models showed no significant reduction in tumor volume despite high concentrations of the compound within the tumors .
- Lymphoma : The compound has also been reported to block the proliferation of Raji lymphoma cells in vitro, showcasing its broad-spectrum anticancer potential .
In Vivo Studies
In preclinical models, this compound was tested in xenograft studies:
- Breast Cancer Models : In a study involving a 4T1 mouse model of breast cancer, this compound was administered at a dose of 10 mg/kg intraperitoneally once daily. Although it penetrated the tumors effectively, it did not significantly reduce tumor growth or weight, suggesting that further investigations are required to explore its efficacy in different breast cancer models .
Case Study 1: Inhibition of Lactate Transport
A detailed analysis was conducted on the inhibition of lactate transport mediated by endogenous MCT1 using rat erythrocytes. The study established that this compound inhibited lactate transport with a turnover number (kcat) of 12.2 s⁻¹ at 6 °C and reached equilibrium within 30–45 minutes at low concentrations . This finding underscores the rapid action of this compound in cellular environments.
Case Study 2: Molecular Binding Studies
Docking studies have identified key residues within MCT1 that are crucial for the binding of this compound. These studies demonstrated that mutations at specific sites significantly reduced the inhibitory effect of this compound on MCT1 activity, providing insights into its binding mechanism and specificity .
Summary Table of Applications
Application Area | Details |
---|---|
Cancer Type | Multiple Myeloma, Pancreatic Cancer, Lymphoma |
Mechanism | Inhibition of MCT1 and MCT2; disrupts lactate transport leading to reduced glycolysis |
In Vitro Efficacy | Effective against various cancer cell lines; inhibits proliferation |
In Vivo Efficacy | Limited efficacy observed in xenograft models; requires further investigation |
Binding Characteristics | Binds intracellularly; involves transmembrane helices 7-10 |
Wirkmechanismus
AR-C155858 exerts its effects by binding to an intracellular site involving transmembrane helices 7-10 of monocarboxylate transporter 1 and monocarboxylate transporter 2 . This binding inhibits the transport of short-chain monocarboxylates, such as lactic acid and pyruvic acid, across the plasma membrane . The inhibition of these transporters disrupts cellular metabolism, leading to decreased glycolysis and glutathione synthesis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
AR-C155858 ist einzigartig in seiner hohen Potenz und Selektivität für Monocarboxylattransporter 1 und Monocarboxylattransporter 2 . Ähnliche Verbindungen umfassen:
7-Aminocarboxycoumarin-Derivate: Diese Verbindungen hemmen selektiv den Laktat-Einstrom, aber nicht den Ausstrom in Tumorzellen, die Monocarboxylattransporter 1 und Monocarboxylattransporter 4 exprimieren.
This compound zeichnet sich durch seine Fähigkeit aus, sowohl Monocarboxylattransporter 1 als auch Monocarboxylattransporter 2 zu hemmen, was es zu einem vielseitigen Werkzeug in der wissenschaftlichen Forschung macht .
Biologische Aktivität
AR-C155858 is a selective inhibitor of monocarboxylate transporters (MCTs), specifically targeting MCT1 and MCT2. This compound has garnered attention due to its significant biological activity, particularly in the context of cancer metabolism and immunosuppression. Below, we provide a detailed exploration of its biological properties, mechanisms of action, and relevant research findings.
This compound inhibits the transport of monocarboxylates such as lactate and pyruvate by binding to an intracellular site on MCT1 and MCT2. The binding site is located within transmembrane helices 7-10, with key residues such as Phe360, Asp302, and Arg306 playing crucial roles in the interaction . This inhibition is characterized as time-dependent and non-competitive, with a reported value of approximately 2.3 nM .
Inhibition Profiles
The inhibition profiles of this compound against various MCTs are summarized in the following table:
Transporter | Inhibition Concentration (nM) | Inhibition Type |
---|---|---|
MCT1 | 0.1 (100% inhibition) | Non-competitive |
MCT2 | 10 | Non-competitive |
MCT4 | >10,000 | No significant effect |
Cancer Cell Metabolism
This compound has demonstrated potent anticancer effects through its action on MCTs. In studies involving multiple myeloma and pancreatic ductal adenocarcinoma cells, this compound significantly inhibited cell proliferation and induced apoptosis . The compound's ability to block lactate export disrupts glycolysis and glutathione synthesis in cancer cells, leading to reduced tumor growth in vivo .
Immunosuppressive Activity
Beyond its effects on cancer cells, this compound exhibits immunosuppressive properties by inhibiting T-lymphocyte proliferation. This characteristic suggests potential applications in modulating immune responses during therapies for autoimmune diseases or organ transplantation .
Study on Cancer Cell Lines
A notable study investigated the effects of this compound on various cancer cell lines:
- Cell Lines Tested : Multiple myeloma (RPMI-8226), pancreatic adenocarcinoma (PANC-1).
- Findings :
- Inhibition of cell viability was observed with IC50 values around 20 nM for pancreatic cancer cells.
- Apoptotic markers such as caspase activation were significantly elevated after treatment with this compound.
In Vivo Efficacy
In animal models, administration of this compound at doses of 30 mg/kg resulted in significant tumor growth suppression in nude mice implanted with Ras-transformed fibroblasts . The compound effectively reduced lactate levels in the tumor microenvironment, further inhibiting tumor progression.
Eigenschaften
IUPAC Name |
6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5S/c1-10(2)7-25-20-17(18(28)24(5)21(25)30)16(19(29)26-8-13(27)9-31-26)15(32-20)6-14-11(3)22-23-12(14)4/h10,13,27H,6-9H2,1-5H3,(H,22,23)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIVOJWVBJIOFM-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4CC(CO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4C[C@@H](CO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436993 | |
Record name | AR-C155858 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496791-37-8 | |
Record name | AR-C155858 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.